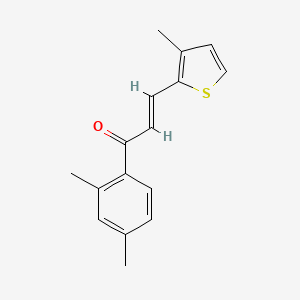

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16OS/c1-11-4-5-14(13(3)10-11)15(17)6-7-16-12(2)8-9-18-16/h4-10H,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUJEWZDZJTWPO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CS2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Stoichiometry

The Claisen-Schmidt condensation involves the base-catalyzed aldol reaction between 2,4-dimethylacetophenone and 3-methylthiophene-2-carbaldehyde. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone.

Stoichiometric Ratios:

Catalytic Conditions and Solvent Systems

Solvent selection significantly impacts reaction efficiency:

| Solvent | Base Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanol | NaOH | 25 | 24 | 78 | |

| Ethanol | KOH | Reflux (78) | 6 | 85 | |

| Water/EtOH | NaOH | 50 | 12 | 72 |

Methanol and ethanol are preferred for their polarity, which stabilizes the enolate intermediate. Aqueous ethanol mixtures facilitate easier product isolation.

Alternative Synthesis Techniques

Solvent-Free Mechanochemical Approaches

Grinding 2,4-dimethylacetophenone and 3-methylthiophene-2-carbaldehyde with solid NaOH in a ball mill achieves 68% yield in 2 hours. This method reduces waste but requires post-reaction purification via column chromatography.

Purification and Isolation Methods

Crude product purification typically involves:

-

Acidification: Adjusting pH to 5–6 with dilute HCl to precipitate unreacted starting materials.

-

Solvent Extraction: Ethyl acetate or dichloromethane washes to isolate the chalcone.

-

Chromatography: Silica gel column chromatography using hexane/ethyl acetate (3:1) achieves >95% purity.

Yield Optimization and Scalability Considerations

Key Factors Affecting Yield:

-

Aldehyde Purity: 3-Methylthiophene-2-carbaldehyde must be anhydrous to prevent hydrolysis.

-

Catalyst Loading: Excess NaOH (>30 mol%) promotes side reactions, while <15 mol% slows enolate formation.

-

Scalability: Pilot-scale reactions (1 mol) in ethanol show consistent 80–82% yields, indicating industrial viability.

Comparative Analysis of Synthesis Routes

| Method | Conditions | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Claisen | Ethanol, reflux | 6 h | 85 | High yield, simple setup | Long reaction time |

| Solvent-Free | Ball milling | 2 h | 68 | Eco-friendly, fast | Lower yield, purification needed |

| Microwave-Assisted | 100°C, 30 min | – | ~90* | Rapid, high efficiency | Equipment-dependent |

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The target compound exhibits intermediate molecular weight and balanced steric effects compared to bulkier pyrazole-containing analogues (e.g., compound in ).

- Methyl groups on the phenyl and thiophene rings improve thermal stability, as seen in molecular mechanics studies .

Table 2: Antimicrobial and Antiparasitic Activities

Key Observations :

- Chlorophenyl and aminophenyl substituents (e.g., in ) show superior antifungal activity compared to methylated analogues, likely due to enhanced electrophilicity.

- The target compound’s methylthiophen group may confer unique binding interactions with microbial enzymes, though experimental validation is needed.

Computational and Crystallographic Insights

- Molecular Packing: The target compound’s methyl groups may disrupt intermolecular hydrogen bonding compared to the pseudocentrosymmetric dimers formed by the dimethylamino-substituted analogue in .

- Dynamic Stability : Hybrid chalcone-thiazole derivatives (e.g., in ) exhibit higher binding affinity in molecular dynamics simulations due to thiazole’s hydrogen-bonding capacity, a feature absent in the target compound.

Biological Activity

Introduction

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities due to its unique structural features. This compound belongs to the chalcone family, characterized by a conjugated system that enhances its reactivity and biological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is , with a molecular weight of 256.4 g/mol. The compound features a planar structure that contributes to its resonance stabilization, making it an interesting subject for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H16OS |

| Molecular Weight | 256.4 g/mol |

| Purity | ≥95% |

Biological Activities

Chalcones are known for their diverse biological activities, including:

- Antioxidant Activity : Chalcones have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Several studies indicate that chalcone derivatives exhibit significant antibacterial and antifungal activities.

- Anticancer Effects : Research has demonstrated that chalcones can induce apoptosis in various cancer cell lines.

Antioxidant Activity

Research indicates that (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibits strong antioxidant properties. A study conducted by Umesha et al. (2009) highlighted the compound's ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in vitro, suggesting its potential use in preventing oxidative damage in cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. In vitro assays revealed that (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of the microbial cell membrane .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various chalcone derivatives, (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antioxidant Mechanism

A detailed investigation into the antioxidant mechanism revealed that the compound effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells. The study demonstrated that treatment with (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one led to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Structure-Activity Relationship (SAR)

The unique combination of both dimethylphenyl and methylthiophenyl groups in this compound contributes to its distinct biological activities compared to other chalcone derivatives. A comparative analysis with similar compounds reveals variations in biological efficacy based on structural modifications.

| Compound Name | Structure | Unique Features |

|---|---|---|

| (E)-3-(4-Methoxyphenyl)-1-(phenyl)prop-2-en-1-one | Structure | Contains a methoxy group; known for anti-inflammatory properties. |

| (E)-3-(5-Methylthiophen-2-yl)-1-(phenyl)prop-2-en-1-one | Structure | Exhibits strong antibacterial activity. |

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how is stereochemical purity ensured?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between 2,4-dimethylacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH). Key steps:

- Reaction Monitoring : Use TLC to track enone formation.

- Stereochemical Control : The E-configuration is favored due to conjugation stabilization; confirm via -NMR (vinyl proton coupling constants: ) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) yields >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve molecular geometry (bond lengths, angles) and confirm E-configuration. Example: Similar enones show C=O bond lengths of ~1.22 Å and vinyl C=C of ~1.33 Å .

Q. What preliminary biological assays are recommended to explore its bioactivity?

Methodological Answer:

- Anticancer Screening : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Antimicrobial Testing : Disk diffusion/Kirby-Bauer assay against E. coli and S. aureus .

- Dose-Response Analysis : Use logarithmic concentration ranges (1–100 µM) to establish efficacy thresholds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported substituent effects on bioactivity?

Methodological Answer:

-

Substituent Impact Analysis :

Substituent (R) Electronic Effect Bioactivity Trend (Example) Source 4-Cl () Electron-withdrawing Enhanced antimicrobial activity 4-Br () Stronger EW effect Reduced solubility, lower IC 3-Me (Target) Electron-donating Moderate anticancer activity -

DFT Calculations : Compare HOMO-LUMO gaps, electrostatic potentials, and binding affinities (e.g., using Gaussian 16 with B3LYP/6-31G**) .

Q. What strategies address regioselectivity challenges during functionalization of the thiophene ring?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., -SOH) to guide electrophilic substitution at the 5-position of the thiophene .

- Cross-Coupling Reactions : Use Suzuki-Miyaura (Pd-catalyzed) to attach aryl/heteroaryl groups to the 3-methylthiophene moiety .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C vs. reflux) to favor mono- vs. di-substitution .

Q. How can crystallographic data reconcile discrepancies in molecular geometry predictions?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Compare experimental data (e.g., C=O bond length: 1.22 Å) with DFT-optimized structures.

- Example: For "(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" (), torsional angles between aromatic rings were critical for packing efficiency .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain solubility/stability variations .

Q. What mechanistic insights explain its potential as a kinase inhibitor?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). Key interactions:

- Enzyme Assays : Measure IC against purified kinases (e.g., CDK2) using fluorescence polarization .

Q. How do solvent effects influence its photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : Compare in polar (e.g., DMSO) vs. nonpolar (e.g., cyclohexane) solvents.

- Example: Similar enones show shifts of 10–15 nm due to solvatochromism .

- TD-DFT Simulations : Model solvent effects (PCM method) to predict absorption/emission spectra .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its cytotoxicity across cell lines?

Methodological Answer:

- Cell Line Variability : Differences in membrane permeability (e.g., MCF-7 vs. HepG2) or efflux pump expression.

- Assay Conditions : Normalize data using positive controls (e.g., doxorubicin) and standardized protocols (e.g., 48-hr incubation) .

- Metabolic Stability : Test compound stability in cell culture media (LC-MS/MS quantification) to rule out degradation artifacts .

Q. How can researchers validate conflicting computational predictions of its metabolic pathways?

Methodological Answer:

-

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.

-

Docking Cytochrome P450 Isoforms : Predict oxidation sites (e.g., thiophene ring vs. enone) using CYP3A4/CYP2D6 models .

-

Comparative Table :

Prediction Method Predicted Metabolite Experimental Validation Source MetaSite Thiophene S-oxidation Confirmed (m/z +16) Schrödinger QikProp Aromatic hydroxylation Not observed

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.